molecular formula C25H21FN2O4S B2853557 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 902444-87-5

2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2853557
CAS No.: 902444-87-5
M. Wt: 464.51
InChI Key: WBCROIOYPZTVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a chemical compound provided for research and development applications. It has the CAS Number 902585-54-0 and a molecular formula of C25H21FN2O5S, with a molecular weight of approximately 480.51 g/mol . This compound is a derivative of 4-oxo-1,4-dihydroquinoline, featuring a 4-methylbenzenesulfonyl (tosyl) group and a fluorinated aromatic system, which may be of interest in various medicinal chemistry and drug discovery research programs. The compound is offered in various quantities to suit specific research needs. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S/c1-16-7-10-19(11-8-16)33(31,32)23-14-28(22-12-9-18(26)13-20(22)25(23)30)15-24(29)27-21-6-4-3-5-17(21)2/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCROIOYPZTVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

  • **Introduction of the fluoro

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Heterocycle: The target compound’s quinoline core (4-oxo-1,4-dihydroquinoline) distinguishes it from benzimidazole derivatives (e.g., 3ae/3af) and naphthyridine-based compounds like Goxalapladib. Quinoline systems are known for intercalation and π-π stacking interactions, which may enhance DNA or enzyme binding .

Sulfonyl vs. Benzoyl Groups: The 4-methylbenzenesulfonyl group in the target compound provides stronger hydrogen-bonding capacity compared to the 4-methylbenzoyl group in ZINC2687814 .

Substituent Effects on Pharmacokinetics :

  • The 2-methylphenyl group on the acetamide (target compound) offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the 3,4-difluorophenyl group in ZINC2687814 introduces higher electronegativity, which may enhance metabolic stability but reduce solubility .

Halogenation Patterns: The 6-fluoro substituent is common in the target compound, ZINC2687814, and 7f. Fluorine’s small size and high electronegativity improve bioavailability and resistance to oxidative metabolism .

Potential Pharmacological Implications

  • Target Selectivity : The 2-methylphenyl group in the target compound may confer selectivity for hydrophobic binding pockets compared to the 3,4-difluorophenyl group in ZINC2687814 .
  • Therapeutic Indications : Goxalapladib’s use in atherosclerosis suggests that sulfonamide/trifluoromethyl motifs (as in the target compound) could modulate inflammatory or lipid-metabolism pathways .
  • Metabolic Stability : Fluorine and sulfonyl groups in the target compound are likely to reduce cytochrome P450-mediated metabolism, extending half-life .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide?

  • Methodological Answer : The synthesis involves a multi-step sequence starting with the quinoline core formation via Friedländer condensation (aniline derivatives + ketones under acidic/basic conditions) . Subsequent steps include sulfonylation at position 3 using 4-methylbenzenesulfonyl chloride and coupling with N-(2-methylphenyl)acetamide. Key parameters include:
  • Temperature control : 60–80°C for sulfonylation to avoid side reactions.
  • Catalysts : Triethylamine or DMAP for efficient acylation .
  • Purification : HPLC or column chromatography to isolate the final product (purity >95%) .
    Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride for complete substitution).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluoro and sulfonyl groups) via chemical shifts (δ 7.8–8.2 ppm for aromatic protons, δ 165–170 ppm for carbonyls) .
  • HPLC-MS : Quantifies purity (>98%) and confirms molecular weight (e.g., [M+H]+ at m/z 495.2) .
  • X-ray crystallography : Resolves stereochemistry of the dihydroquinoline core .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on this compound’s biological activity (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. Strategies include:
  • Dose-response profiling : Test across a wide concentration range (nM–µM) to identify IC₅₀ values in cancer vs. microbial models .
  • Structural analogs : Compare with derivatives lacking the 4-methylbenzenesulfonyl group to isolate functional group contributions .
  • Target validation : Use CRISPR knockouts or siRNA to confirm if activity is mediated by kinase inhibition (e.g., EGFR) or DNA intercalation .

Q. What experimental designs are recommended for studying the compound’s in vivo pharmacokinetics and metabolic stability?

  • Methodological Answer :
  • Radiolabeling : Synthesize a ¹⁴C-labeled version to track absorption/distribution in rodent models .
  • LC-MS/MS : Quantify plasma/tissue concentrations over time (Tmax, Cmax) and identify metabolites (e.g., sulfonyl group hydrolysis) .
  • Species comparison : Test in both murine and human hepatocyte models to predict interspecies metabolic differences .

Key Considerations for Experimental Design

  • Contradiction analysis : Always replicate assays in triplicate and validate using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity) .
  • Advanced modeling : Use DFT calculations to predict electron-withdrawing effects of the sulfonyl group on reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.